Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate
Description
Overview of Epoxides as Versatile Synthetic Intermediates in Fine Chemical Synthesis
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly valuable intermediates in organic chemistry. masterorganicchemistry.com Their significance stems from the considerable ring strain inherent in their structure, which renders them susceptible to ring-opening reactions with a wide array of nucleophiles. masterorganicchemistry.com This reactivity, which can be modulated under both acidic and basic conditions, allows for the stereospecific introduction of two adjacent functional groups, making epoxides powerful precursors for the synthesis of 1,2-diols, amino alcohols, and other difunctionalized compounds. libretexts.org The ability to control the stereochemistry of these transformations has established epoxides as indispensable building blocks in the synthesis of natural products, pharmaceuticals, and other fine chemicals. jk-sci.com
Importance of Substituted Oxirane Carboxylates in Building Molecular Complexity
Substituted oxirane-2-carboxylates, commonly known as α,β-epoxy esters or glycidic esters, are a particularly useful subclass of epoxides. wikipedia.orgmychemblog.com The presence of the electron-withdrawing carboxylate group influences the reactivity of the epoxide ring, and the molecule as a whole offers multiple sites for chemical modification. Glycidic esters are versatile synthetic intermediates because the epoxide ring can be opened selectively, and the ester functionality can undergo further reactions such as hydrolysis followed by decarboxylation. wikipedia.org This latter sequence provides a pathway to aldehydes and ketones, effectively serving as a one-carbon homologation of the parent carbonyl compound used in its synthesis. sid.ir This dual reactivity is instrumental in strategies aimed at building molecular complexity from simpler precursors.
Position of Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate within the Context of Functionalized Epoxides
This compound is a prime example of a highly functionalized glycidic ester. Its structure is characterized by a methyl ester at the C2 position and a 4-chlorophenyl group at the C3 position of the oxirane ring. This specific substitution pattern places it at the intersection of several key chemical features. The aryl group influences the electronic properties and reactivity of the epoxide, while the chlorine atom on the phenyl ring provides a potential site for further synthetic transformations, such as cross-coupling reactions. The compound serves as a valuable intermediate, combining the inherent reactivity of the glycidic ester core with the specific properties imparted by the halo-aryl substituent. The synthesis of this and related compounds is often achieved through the Darzens condensation reaction, where 4-chlorobenzaldehyde (B46862) is reacted with a methyl haloacetate in the presence of a base. mychemblog.com
Table 1: Chemical Properties of this compound and Related Compounds
| Property | Value | Reference Compound |
|---|---|---|
| Molecular Formula | C₁₀H₉ClO₃ | This compound |
| Molecular Weight | 212.63 g/mol | This compound |
| CAS Number | 114380-31-3 | 3-(4-Chlorophenyl)oxirane-2-carboxylic acid guidechem.com |
| Appearance | Typically a solid or oil | General observation for similar compounds |
Historical Context and Evolution of Research in Halo-Substituted Aryl Oxirane Systems
The chemistry of aryl oxirane systems has a rich history, dating back to the discovery of the glycidic ester condensation by French chemist Auguste Georges Darzens in 1904. wikipedia.orgscentspiracy.com This reaction, which involves the condensation of a carbonyl compound with an α-halo ester using a base, provided the first general and reliable method for synthesizing α,β-epoxy esters. jk-sci.comscentspiracy.com Initially, the reaction was primarily used for the synthesis of aldehydes and ketones through subsequent hydrolysis and decarboxylation of the epoxy ester product. scentspiracy.com
Over the decades, research has evolved significantly. The focus has shifted from simply creating the epoxide to controlling the stereochemical outcome of the reaction. Modern synthetic chemistry has seen the development of diastereoselective and enantioselective variants of the Darzens reaction. Furthermore, the interest in halo-substituted aryl oxiranes has grown, driven by their utility as precursors in medicinal chemistry and materials science. The halogen atom, such as the chlorine in this compound, is not merely a passive substituent; it modifies the molecule's reactivity and can be used as a handle for constructing more complex structures, for instance, through palladium-catalyzed cross-coupling reactions. nih.gov This evolution reflects a broader trend in organic synthesis: a move towards greater precision, efficiency, and the ability to build complex, functional molecules from relatively simple starting materials.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-chlorobenzaldehyde |
| Methyl haloacetate |
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNXKSFFZDSGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 4 Chlorophenyl Oxirane 2 Carboxylate
Classical and Contemporary Approaches to Oxirane Formation
The formation of the oxirane ring, a strained three-membered heterocycle containing oxygen, is a cornerstone of organic synthesis. For α,β-epoxy esters like Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate, several reliable methods have been developed and refined over the years.
Darzens Condensation and its Variants for α,β-Epoxy Ester Synthesis
The Darzens condensation is a classical and widely applicable method for the synthesis of α,β-epoxy esters, also known as glycidic esters. organic-chemistry.org The reaction involves the condensation of a carbonyl compound, in this case, 4-chlorobenzaldehyde (B46862), with an α-halo ester, such as methyl chloroacetate, in the presence of a base. organic-chemistry.orgevitachem.com The base deprotonates the α-halo ester, forming a carbanion that then attacks the carbonyl carbon of the aldehyde. A subsequent intramolecular SN2 reaction forms the epoxide ring. organic-chemistry.org
The reaction typically proceeds as follows:
Step 1: Deprotonation A base, such as sodium methoxide or potassium tert-butoxide, removes a proton from the α-carbon of the methyl chloroacetate.
Step 2: Nucleophilic Addition The resulting enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde.
Step 3: Intramolecular Cyclization The newly formed alkoxide displaces the chloride ion in an intramolecular SN2 reaction to form the oxirane ring.
While the classical Darzens reaction is effective, it can sometimes result in mixtures of cis and trans isomers with low stereoselectivity. sid.ir Variants of the Darzens reaction have been developed to address this and other limitations. These can include the use of different bases, solvents, or phase-transfer catalysts to improve yields and stereoselectivity. organic-chemistry.org For instance, ionic liquids have been explored as a greener alternative to traditional organic solvents, sometimes leading to improved reaction rates and selectivities. sid.ir
Epoxidation of Olefinic Precursors: Mechanistic Considerations and Reagent Selection
An alternative and common route to this compound involves the epoxidation of its olefinic precursor, methyl 4-chlorocinnamate. This reaction introduces an oxygen atom across the double bond of the α,β-unsaturated ester to form the desired oxirane ring.
The mechanism of epoxidation typically involves the transfer of an oxygen atom from a peroxy acid or another oxidizing agent to the double bond. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. acs.org The reaction is generally stereospecific, meaning the stereochemistry of the starting alkene determines the stereochemistry of the resulting epoxide.
The selection of the epoxidizing reagent is crucial and can influence the reaction's efficiency and selectivity. For industrial applications, in situ generation of performic or peracetic acid from hydrogen peroxide and a carboxylic acid is often preferred for safety and cost-effectiveness. researchgate.netmdpi.com The reaction conditions, such as temperature and catalyst, must be carefully controlled to maximize the yield of the epoxide and minimize side reactions, such as the opening of the oxirane ring. researchgate.netmdpi.com
Below is a table summarizing common epoxidation reagents and their characteristics:
| Reagent | Abbreviation | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| meta-Chloroperoxybenzoic acid | m-CPBA | Dichloromethane, room temperature | High yielding, commercially available | Potentially explosive, benzoic acid byproduct |
| Peracetic acid | PAA | Acetic acid, various temperatures | Cost-effective | Can lead to ring-opening byproducts |
| Hydrogen peroxide/Formic acid | In situ, controlled temperature | Inexpensive, "green" oxidant | Requires careful control of conditions |
One-Pot Synthetic Strategies for Related Oxirane Derivatives
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot synthesis for this compound is not extensively detailed in the provided context, the principles can be applied to its synthesis.
For example, a one-pot approach could combine the formation of the olefin precursor, methyl 4-chlorocinnamate, with its subsequent epoxidation. The synthesis of methyl 4-chlorocinnamate can be achieved through a Knoevenagel condensation of 4-chlorobenzaldehyde and diethyl malonate, followed by hydrolysis and decarboxylation. google.com In a one-pot strategy, after the formation of the cinnamate, the epoxidizing agent could be directly added to the reaction mixture.
Such strategies are highly valued in industrial processes for their efficiency and have been successfully developed for a variety of other complex molecules, including pyranopyrimidine carboxylate derivatives. researchgate.net
Stereoselective and Asymmetric Synthesis of this compound
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and asymmetric methods for the synthesis of single enantiomers or diastereomers of this compound is of significant interest, particularly for pharmaceutical applications.
Chiral Auxiliaries and Catalytic Asymmetric Epoxidation (e.g., Sharpless Asymmetric Epoxidation)
Asymmetric synthesis aims to produce a chiral compound in high enantiomeric excess. One powerful strategy is catalytic asymmetric epoxidation. The Sharpless Asymmetric Epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. While the direct substrate for this compound is not an allylic alcohol, the principles of using a chiral catalyst to control the stereochemical outcome are broadly applicable.
For α,β-unsaturated esters, other catalytic systems have been developed. These often involve a chiral catalyst that coordinates to the substrate and the oxidizing agent, directing the oxygen atom to one face of the double bond. Methods like the Jacobsen-Katsuki epoxidation, which uses chiral manganese-salen complexes, are effective for the asymmetric epoxidation of unfunctionalized olefins and could be adapted for this purpose.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Diastereoselective Control in Oxirane Ring Formation
Diastereoselective synthesis focuses on controlling the formation of one diastereomer over another. In the context of the Darzens condensation, the reaction can produce both cis and trans diastereomers of the resulting epoxide. The ratio of these diastereomers can be influenced by the reaction conditions, including the choice of base, solvent, and temperature.
For example, the geometry of the enolate formed from the α-halo ester and the subsequent trajectory of its attack on the aldehyde can influence the diastereomeric outcome. Mechanistic studies aim to understand these factors to optimize conditions for the preferential formation of a single diastereomer. While achieving high diastereoselectivity in the classical Darzens reaction can be challenging, modern variants have shown improved control. sid.ir The stereoselective synthesis of related thiiranes (sulfur analogs of oxiranes) has been accomplished with high diastereoselectivity, suggesting that similar control is feasible for oxiranes. nih.gov
Enantioselective Methodologies and Purity Assessment Techniques (e.g., Chiral HPLC)
The synthesis of enantiomerically pure this compound is of significant interest, primarily approached through asymmetric epoxidation or the enantioselective Darzens condensation. A prominent strategy involves the use of chiral phase-transfer catalysts (PTCs), particularly those derived from cinchona alkaloids. These catalysts facilitate the formation of one enantiomer in preference to the other under mild, biphasic reaction conditions. The mechanism relies on the formation of a chiral ion pair between the catalyst and the enolate of methyl chloroacetate, which then reacts with 4-chlorobenzaldehyde in a stereocontrolled manner. Bifunctional cinchona alkaloid-derived catalysts, incorporating a hydrogen-bonding moiety, can further enhance enantioselectivity by simultaneously activating both the nucleophile and the electrophile.
Another potential route is the asymmetric epoxidation of a precursor alkene, methyl 4-chlorocinnamate. This can be achieved using various chiral oxidizing agents or catalyst systems, such as those based on chiral porphyrins.
Following synthesis, the crucial assessment of enantiomeric purity is predominantly carried out using Chiral High-Performance Liquid Chromatography (HPLC). This technique separates the enantiomers, allowing for the determination of the enantiomeric excess (e.e.). The selection of the chiral stationary phase (CSP) and the mobile phase is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives coated on a silica support (e.g., Chiralpak® AD), are often effective. The mobile phase, typically a mixture of a non-polar solvent like heptane or hexane and a polar modifier such as isopropanol or ethanol, is optimized to achieve the best resolution. In some cases, a polar organic mobile phase, like 100% methanol, can also be employed.
Table 1: Example Conditions for Chiral HPLC Analysis
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD |
| Mobile Phase | Isopropanol/Heptane (e.g., 20:80 v/v) or 100% Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
Influence of Reaction Conditions on Yield and Selectivity
The yield and stereoselectivity of the synthesis of this compound are highly dependent on the reaction conditions. The Darzens condensation, a common method for this synthesis, is particularly sensitive to the choice of solvent and catalyst.
Solvent Effects on Oxirane Synthesis Pathways
The solvent plays a multifaceted role in the Darzens condensation, influencing the solubility of reactants, the reactivity of the base, and the stability of the intermediates, which in turn affects the reaction rate and the diastereoselectivity of the product. A study on the Darzens reaction between 4-chlorobenzaldehyde and methyl chloroacetate using the phosphazene base P1-t-Bu highlighted the significant impact of the solvent's dielectric constant on the reaction time and yield. nih.gov
Generally, aprotic solvents are preferred. Polar aprotic solvents like acetonitrile can promote the reaction by effectively solvating the cationic counter-ion of the base, thereby increasing the nucleophilicity of the enolate. In one study, acetonitrile provided a high yield of the corresponding oxirane in a relatively short time. nih.gov Less polar solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are also suitable, though they may lead to longer reaction times compared to acetonitrile. nih.gov Conversely, very low polarity solvents like toluene can result in impractically long reaction times and lower yields. nih.gov The choice of solvent can also influence the ratio of cis to trans diastereomers formed.
Table 2: Effect of Solvent on the Darzens Reaction of 4-Chlorobenzaldehyde and Methyl Chloroacetate
| Solvent | Dielectric Constant (ε) | Reaction Time | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 6 h | 92 |
| Dichloromethane | 8.9 | - | - |
| Tetrahydrofuran | 7.5 | 24 h | 85 |
| Toluene | 2.4 | - | Low |
Data derived from a study on the Darzens reaction using a phosphazene base. nih.gov
Catalyst Optimization for Enhanced Reaction Efficiency
The choice of catalyst is paramount for achieving high efficiency and, in the case of asymmetric synthesis, high enantioselectivity. For the non-asymmetric Darzens condensation, strong, non-nucleophilic bases are required to deprotonate the methyl chloroacetate without promoting side reactions. Phosphazene bases, such as P1-t-Bu, have proven to be highly effective, affording near-quantitative yields under mild conditions. nih.gov
For enantioselective synthesis, the optimization of chiral phase-transfer catalysts is key. The structure of the cinchona alkaloid-derived catalyst can be systematically modified to improve enantiomeric excess. Key structural features that are often tuned include the substituent on the quinuclidine nitrogen and the group at the C9 hydroxyl position. The presence of a free hydroxyl group can be crucial for establishing hydrogen bonding interactions with the reactants, leading to a more ordered transition state and higher enantioselectivity. The pseudoenantiomeric nature of quinine and quinidine allows for the synthesis of either enantiomer of the target molecule. The catalyst loading can also be optimized to balance reaction rate and cost-effectiveness.
Mechanistic Investigations of Reactions Involving Methyl 3 4 Chlorophenyl Oxirane 2 Carboxylate
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The high ring strain (approximately 13 kcal/mol) of the epoxide ring is the primary driving force for its ring-opening reactions. masterorganicchemistry.com These reactions proceed via a nucleophilic substitution mechanism, where a nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond.
The regioselectivity of nucleophilic attack on an unsymmetrical epoxide, such as Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate, is dictated by the reaction conditions, specifically whether the reaction is catalyzed by acid or base.
Under acidic conditions, the oxygen atom of the epoxide is first protonated, creating a better leaving group. libretexts.org This protonation makes the epoxide more susceptible to nucleophilic attack. The subsequent nucleophilic attack is a process that has characteristics of both SN1 and SN2 reactions. libretexts.org While the attack occurs from the backside, typical of an SN2 reaction, the regiochemical outcome often favors attack at the more substituted carbon atom. libretexts.orgchemistrysteps.com This is because the transition state has a significant carbocation-like character, and the positive charge is better stabilized by the electron-donating or resonance-stabilizing groups on the more substituted carbon. libretexts.org
In the case of this compound, the carbon atom bearing the 4-chlorophenyl group is more substituted and can better stabilize a partial positive charge through resonance. Therefore, under acidic conditions, the nucleophile will preferentially attack this carbon atom.
| Reactant | Reaction Condition | Major Product |
|---|---|---|
| Unsymmetrical Epoxide | Acidic | Nucleophile attacks the more substituted carbon |
In base-catalyzed or neutral conditions with a strong nucleophile, the ring-opening of an epoxide follows a classic SN2 mechanism. masterorganicchemistry.comlibretexts.org The nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack occurs at the less substituted carbon atom. libretexts.orgchemistrysteps.comyoutube.com This results in a product where the nucleophile is bonded to the less sterically hindered carbon.
For this compound, the carbon atom adjacent to the methyl carboxylate group is less sterically hindered than the carbon bearing the 4-chlorophenyl group. Consequently, under basic conditions, nucleophilic attack will predominantly occur at this position.
| Reactant | Reaction Condition | Major Product |
|---|---|---|
| Unsymmetrical Epoxide | Basic/Strong Nucleophile | Nucleophile attacks the less substituted carbon |
The nucleophilic ring-opening of epoxides is a stereospecific reaction. The reaction proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom of the epoxide. youtube.com This backside attack results in an inversion of configuration at the carbon center that is attacked. masterorganicchemistry.comyoutube.com If the carbon atom being attacked is a chiral center, its stereochemistry will be inverted in the product. masterorganicchemistry.com The other chiral center, if present, retains its original configuration. youtube.com This stereospecificity is a key feature of epoxide ring-opening reactions and is crucial in asymmetric synthesis.
The strained three-membered ring of epoxides makes them reactive towards a wide array of nucleophiles. libretexts.org Strong nucleophiles, such as Grignard reagents, organolithium compounds, and alkoxides, readily open the epoxide ring under basic or neutral conditions. masterorganicchemistry.com Weaker nucleophiles, like water and alcohols, generally require acid catalysis to facilitate the ring-opening reaction. chemistrysteps.com
Carboxylic acids can act as both an acid catalyst and a nucleophile in the ring-opening of epoxides. The reaction can proceed through two main pathways. In the first, the carboxylic acid protonates the epoxide oxygen, followed by the attack of a carboxylate anion. In the second, the carboxylate anion, a competent nucleophile, directly attacks the epoxide ring. The latter is often referred to as a carboxylate-catalyzed mechanism. researchgate.net
Studies have shown that the reaction between an epoxide and a carboxylic acid can be accelerated by the corresponding carboxylate salt. researchgate.net The proposed mechanism involves the nucleophilic attack of the carboxylate on the epoxide to form an intermediate, which is then protonated by the carboxylic acid to yield the final product and regenerate the carboxylate catalyst. researchgate.net The reactivity of the carboxylic acid is influenced by its acidity and steric factors. researchgate.net The reaction rate can also be affected by the solvent polarity, with less polar solvents sometimes leading to an increased reaction rate. dntb.gov.ua
The reaction of epoxides with carboxylic acids is of significant industrial importance, particularly in the synthesis of polymers and coatings. researchgate.netresearchgate.net
Reactivity with Diverse Nucleophiles
Amines and Nitrogen-Based Nucleophiles
The reaction of this compound with amines and other nitrogen-based nucleophiles is characterized by two potential sites of reactivity: the epoxide ring and the ester carbonyl group. The reaction pathway is largely dependent on the nature of the amine (primary, secondary, or tertiary), its nucleophilicity, and the reaction conditions.
The primary mode of reaction involves the nucleophilic ring-opening of the strained oxirane. This is a typical SN2 reaction where the amine attacks one of the electrophilic carbons of the epoxide. pressbooks.publumenlearning.com Due to the presence of substituents on both carbons of the oxirane, the regioselectivity of the attack is governed by both steric and electronic factors. The C3 carbon is attached to a bulky 4-chlorophenyl group, which presents significant steric hindrance. Conversely, the C2 carbon is bonded to the methyl carboxylate group. Generally, base-catalyzed or nucleophilic epoxide opening occurs at the less substituted or less sterically hindered carbon atom. pressbooks.pub Therefore, the attack is expected to preferentially occur at the C2 position.
The mechanism proceeds via a backside attack on the C2 carbon by the amine, leading to the cleavage of the C2-O bond and the formation of a β-amino alcohol derivative. The initial product is a zwitterion, which then undergoes a proton transfer to yield the neutral product. pressbooks.pub
A secondary reaction pathway is aminolysis of the methyl ester group. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the ester. chemistrysteps.com This leads to a tetrahedral intermediate, which then collapses to eliminate methanol and form an amide. chemistrysteps.comchemguide.co.uk This reaction is generally less favorable than epoxide ring-opening under mild conditions, as the strained epoxide ring is more reactive. However, under forcing conditions or with specific catalysts, aminolysis can compete with or succeed the ring-opening reaction.
With primary amines, the reaction typically yields a stable N-substituted β-hydroxy amino acid ester. Secondary amines react similarly to give the corresponding tertiary amine product. The primary amine product, being a nucleophile itself, could potentially react with another molecule of the epoxide, though this is generally controlled by using an excess of the amine reactant. lumenlearning.com
Table 1: Predicted Products from the Reaction of this compound with Amines
| Nucleophile | Predicted Major Product (Attack at C2) | Potential Side Product (Aminolysis) |
| Primary Amine (R-NH₂) | Methyl 2-(alkylamino)-3-(4-chlorophenyl)-3-hydroxypropanoate | N-Alkyl-3-(4-chlorophenyl)oxirane-2-carboxamide |
| Secondary Amine (R₂NH) | Methyl 2-(dialkylamino)-3-(4-chlorophenyl)-3-hydroxypropanoate | N,N-Dialkyl-3-(4-chlorophenyl)oxirane-2-carboxamide |
Organometallic Reagents (e.g., Grignard Reagents)
Organometallic reagents, particularly Grignard reagents (RMgX), are potent nucleophiles and strong bases that can react with both the epoxide and ester functionalities of this compound. mt.com
The reaction with the epoxide ring is a nucleophilic ring-opening process. pressbooks.pub Similar to amines, the Grignard reagent attacks one of the epoxide carbons. The regioselectivity is again dictated by steric hindrance, favoring attack at the less hindered C2 position. This SN2 reaction results in the formation of a new carbon-carbon bond and, after acidic workup, yields a β-hydroxy ester.
However, the ester group is also highly susceptible to attack by Grignard reagents. The reaction of an ester with a Grignard reagent is a well-established method for the synthesis of tertiary alcohols. libretexts.orgclockss.org This occurs via a two-step process:
Nucleophilic Acyl Addition: The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate.
Elimination: This intermediate is unstable and collapses, eliminating the methoxide (-OCH₃) leaving group to form a ketone.
Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide, which is protonated upon workup to yield a tertiary alcohol. libretexts.org
Due to the high reactivity of Grignard reagents, it is often challenging to selectively achieve only the epoxide ring-opening without subsequent reaction at the ester. The use of excess Grignard reagent will typically lead to reaction at both sites, resulting in the formation of a diol where the ester has been converted to a tertiary alcohol. Softer organometallic reagents, like organocuprates (Gilman reagents), may offer higher selectivity for epoxide ring-opening (SN2) over addition to the ester. chadsprep.com
Table 2: Predicted Products from the Reaction with Grignard Reagents
| Reagent Stoichiometry | Predicted Major Product |
| 1 equivalent RMgX | Methyl 3-(4-chlorophenyl)-3-hydroxy-2-alkylpropanoate (from attack at C2) |
| > 2 equivalents RMgX | 1-(4-Chlorophenyl)-2-alkyl-1,3-propanediol derivative (after conversion of ester to tertiary alcohol) |
Sulfur- and Oxygen-Based Nucleophiles
The oxirane ring of this compound is susceptible to ring-opening by both sulfur- and oxygen-based nucleophiles. These reactions can be catalyzed by either acid or base.
Under basic or neutral conditions, the reaction follows an SN2 mechanism, with the nucleophile attacking the sterically least hindered C2 carbon. pressbooks.pub Thiolates (RS⁻), generated from thiols in the presence of a base, are excellent nucleophiles and readily open the epoxide ring to form β-hydroxy thioethers. Similarly, alkoxides (RO⁻) or hydroxide (OH⁻) will attack the C2 position to yield β-hydroxy ethers or a diol, respectively.
Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. chimia.ch The subsequent ring-opening can have characteristics of both SN1 and SN2 reactions. While the attack still generally occurs from the backside (inversion of stereochemistry), there is significant development of positive charge on the carbon atoms in the transition state. chimia.ch This positive charge is better stabilized at the C3 position due to the adjacent 4-chlorophenyl group, which can stabilize a carbocation via resonance. Therefore, under acidic conditions, there is a higher propensity for the nucleophile to attack the more substituted C3 carbon, leading to a different regioisomer. The reaction with water under acidic conditions yields a 1,2-diol, while alcohols yield a β-alkoxy alcohol.
The nucleophilicity of sulfur is generally greater than that of oxygen in an equivalent structure, meaning thiols and thiolates will react more readily than alcohols and alkoxides. researchgate.net
Table 3: Regioselectivity of Ring-Opening with O/S Nucleophiles
| Conditions | Nucleophile | Preferred Site of Attack | Major Product Type |
| Basic/Neutral | R-S⁻, R-O⁻, OH⁻ | C2 (less hindered) | β-Hydroxy thioether/ether/diol |
| Acidic | R-SH, R-OH, H₂O | C3 (more substituted, better carbocation stabilization) | β-Thioalkyl/alkoxy alcohol |
Substituent Effects on Oxirane Reactivity and Stability
Electronic Effects (Inductive and Resonance) of the 4-Chlorophenyl and Carboxylate Groups
The reactivity of the oxirane ring in this compound is significantly influenced by the electronic properties of its substituents. Both the 4-chlorophenyl group at C3 and the methyl carboxylate group at C2 are electron-withdrawing.
4-Chlorophenyl Group: This group exerts two opposing electronic effects:
Resonance Effect (+M): The chlorine atom has lone pairs of electrons that can be delocalized into the π-system of the benzene ring. chemistrysteps.com This donation of electron density can partially counteract the inductive effect. This resonance effect is crucial for stabilizing a positive charge, such as in a carbocation-like transition state during acid-catalyzed ring-opening at the C3 position. du.edu.eg
Methyl Carboxylate Group (-COOCH₃): This group is strongly electron-withdrawing through both inductive and resonance effects.
Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the oxirane ring through the C-C sigma bond. slideshare.net
Resonance Effect (-M): The π-system of the carbonyl group can withdraw electron density from the adjacent C2 carbon of the oxirane ring.
The cumulative effect of these electron-withdrawing groups is a polarization of the C-C bond of the oxirane and an increase in the electrophilicity of both C2 and C3 carbons, making the ring more susceptible to nucleophilic attack compared to an unsubstituted oxirane.
Steric Hindrance and its Impact on Reaction Pathways
Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of molecules. In the context of this compound, the bulky nature of the substituents plays a critical role in determining the regioselectivity of nucleophilic attack on the oxirane ring.
The C3 position is substituted with a 4-chlorophenyl group, which is significantly larger than the methyl carboxylate group at the C2 position. For a typical SN2 reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group (in this case, the epoxide oxygen). The large phenyl group creates a sterically crowded environment around C3, making it difficult for incoming nucleophiles to access this carbon.
Consequently, under neutral or basic conditions where the reaction is primarily under steric control, nucleophilic attack will overwhelmingly favor the less hindered C2 position. This regioselectivity is a common feature in the ring-opening reactions of unsymmetrically substituted epoxides. pressbooks.pub
Even under acidic conditions, where electronic factors might favor attack at C3 due to better stabilization of the developing positive charge, steric hindrance remains a significant barrier. The final product distribution will be a result of the competition between these electronic and steric factors, with sterics often being the dominant factor for larger nucleophiles.
Influence of Oxirane Substituents on Copolymerization Behavior
The substituents on an oxirane monomer profoundly affect its behavior in ring-opening polymerization (ROP). This compound can be considered a functionalized glycidyl ester. The presence of two electron-withdrawing groups (4-chlorophenyl and methyl carboxylate) influences its polymerizability.
In cationic ROP , the propagation proceeds through an oxonium ion intermediate. Electron-withdrawing groups destabilize this cationic intermediate, which generally leads to lower reactivity compared to electron-donating or simple alkyl-substituted epoxides like propylene oxide. Therefore, this monomer would be expected to polymerize slowly or require strong initiators in a cationic ROP scheme.
In anionic ROP , propagation occurs via an alkoxide intermediate. Electron-withdrawing groups can enhance the susceptibility of the epoxide ring to nucleophilic attack by the initiator and the propagating chain end. However, the ester group presents a complication, as it can be susceptible to side reactions (transesterification) with the propagating alkoxide chain end. Specialized catalyst systems, such as certain metal-free catalysts or bulky aluminum complexes, have been developed to selectively polymerize glycidyl esters while preventing such side reactions. rsc.orgresearchgate.net These systems could potentially be applied to polymerize this compound to yield functionalized polyethers.
The stereochemistry of the substituents will also influence the tacticity (stereoregularity) of the resulting polymer. Polymerization of enantiopure monomers using stereoselective catalysts can lead to the formation of isotactic polymers, while polymerization of a racemic mixture can result in atactic, syndiotactic, or stereoblock copolymers depending on the catalyst system used. nih.govnih.gov
Rearrangement and Isomerization Pathways of Oxirane-2-carboxylates
The strained three-membered ring of oxiranes, or epoxides, makes them susceptible to various ring-opening and rearrangement reactions. For α,β-epoxy esters like this compound, the presence of the ester and aryl functionalities introduces complex electronic and steric effects that direct the course of these transformations.
Acid-Catalyzed Rearrangements
Under acidic conditions, the rearrangement of this compound is initiated by the protonation of the epoxide oxygen. This step enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group. The subsequent steps are dictated by the stability of the intermediates formed.
The general mechanism involves the following key stages:
Protonation: A protic acid (H-A) protonates the epoxide oxygen atom, forming a protonated epoxide intermediate.
Ring-Opening: The C-O bond of the epoxide cleaves. In the case of this compound, cleavage of the C3-O bond is favored. This is because the resulting carbocation at the C3 position is a benzylic carbocation, which is significantly stabilized by resonance with the adjacent 4-chlorophenyl ring.
Carbocation Fate: The stabilized carbocation intermediate can then undergo several transformations. The most prominent pathway is a Meinwald-type rearrangement, which involves the migration of a substituent from an adjacent carbon to the carbocation center. researchgate.net For this specific molecule, a 1,2-hydride shift from C2 to C3 would occur.
Product Formation: Following the hydride shift, a new carbocation is formed at C2. The positive charge is stabilized by the adjacent ester group. Deprotonation and subsequent tautomerization of the resulting enol lead to the formation of a stable α-keto ester, Methyl 3-(4-chlorophenyl)-2-oxopropanoate.
Computational studies on analogous 3-aryloxirane-2-carboxamides have shown that proximal aryl and amide groups have strong synergetic effects that control the oxirane-opening and subsequent rearrangement sequences. nih.govresearchgate.net A similar influence is expected for the ester group in this compound, where the electron-withdrawing nature of the carbomethoxy group at C2 and the resonance-stabilizing 4-chlorophenyl group at C3 dictate the regioselectivity of the ring opening.
| Reactant | Conditions | Key Intermediate | Major Product | Reaction Type |
|---|---|---|---|---|
| This compound | Protic or Lewis Acid (e.g., H₂SO₄, BF₃) | Benzylic Carbocation at C3 | Methyl 3-(4-chlorophenyl)-2-oxopropanoate | Meinwald Rearrangement |
| This compound | Aqueous Acid (e.g., dilute HCl) | Benzylic Carbocation at C3 | Methyl 2,3-dihydroxy-3-(4-chlorophenyl)propanoate | Hydrolysis (Ring-Opening) |
Thermally Induced Transformations
When subjected to heat, glycidic esters can undergo distinct transformations, primarily driven by the release of the inherent ring strain. The specific pathway depends on the temperature and the substitution pattern of the molecule.
One of the most important transformations of glycidic esters is their conversion into aldehydes or ketones. researchgate.net This process typically occurs after hydrolysis of the ester to the corresponding glycidic acid, followed by thermal decarboxylation. researchgate.netwikipedia.org The loss of carbon dioxide from the glycidic acid intermediate triggers a rearrangement to yield a carbonyl compound. youtube.com For this compound, this pathway would first require hydrolysis to 3-(4-Chlorophenyl)oxirane-2-carboxylic acid. Subsequent heating would lead to decarboxylation and rearrangement to form 2-(4-chlorophenyl)acetaldehyde.
In the absence of a hydrolyzing agent, thermal treatment can induce isomerization. This is thought to proceed through the formation of a carbonyl ylide intermediate. The process involves the homolytic cleavage of a C-C bond in the oxirane ring, followed by rotation and ring closure. This can lead to stereochemical inversion at one of the carbon centers, resulting in cis-trans isomerization if the starting material is stereochemically pure. For instance, heating can interconvert cis and trans isomers of substituted epoxides to an equilibrium mixture.
| Reactant | Conditions | Key Process/Intermediate | Potential Product(s) |
|---|---|---|---|
| This compound | High Temperature (in the absence of water) | Carbonyl Ylide | Cis/trans Isomers |
| 3-(4-Chlorophenyl)oxirane-2-carboxylic acid (from hydrolysis) | Moderate Heating | Decarboxylation | 2-(4-chlorophenyl)acetaldehyde |
Role As a Synthetic Intermediate in Organic Transformations
Precursor for the Synthesis of Advanced Organic Building Blocks
The oxirane ester structure is an ideal starting point for generating linear organic molecules with multiple functional groups and defined stereochemistry.
The reductive ring-opening of the oxirane ring in 3-aryl-oxirane-2-carboxylates is a direct route to β-hydroxy esters, which are valuable motifs in natural products and pharmaceuticals. This transformation can be achieved using various reducing agents. The reaction typically proceeds with high diastereoselectivity, where the stereochemistry of the product is dictated by the configuration of the starting epoxide. For instance, catalytic hydrogenation or the use of hydride reagents can cleave one of the C-O bonds of the epoxide, leading to the formation of a hydroxyl group at the β-position relative to the ester.
Table 1: General Transformation to β-Hydroxy Esters
| Reactant | Reagents | Product | Description |
|---|
The nucleophilic ring-opening of the epoxide is a fundamental process for creating 1,2-difunctionalized compounds.
Vicinal Diols: The hydrolysis of the epoxide under either acidic or basic conditions yields the corresponding vicinal diol, Methyl 3-(4-chlorophenyl)-2,3-dihydroxypropanoate. The reaction proceeds via an anti-addition mechanism, resulting in a trans-diol from a trans-epoxide.
Vicinal Amino Alcohols: These are crucial structural units in numerous biologically active molecules. rsc.orgresearchgate.net The reaction of Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate with nitrogen nucleophiles such as ammonia, primary amines, or secondary amines provides direct access to vicinal amino alcohols. nih.gov The regioselectivity of this reaction is influenced by the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon (C2). Under acidic conditions, the attack may be directed towards the benzylic carbon (C3) due to its ability to better stabilize a partial positive charge. This reaction is a cornerstone of "thiol-epoxy click chemistry" when thiols are used as nucleophiles. mdpi.com
Table 2: Synthesis of Vicinal Diols and Amino Alcohols
| Nucleophile | Conditions | Product Type |
|---|---|---|
| H₂O | Acid (H₃O⁺) or Base (OH⁻) | Vicinal Diol |
| NH₃ | Ethanolic solution | Vicinal Amino Alcohol (primary amine) |
| R-NH₂ | Neutral or Basic | Vicinal Amino Alcohol (secondary amine) |
| R₂NH | Neutral or Basic | Vicinal Amino Alcohol (tertiary amine) |
Applications in Heterocyclic Chemistry
The oxirane ring is a potent electrophile for intramolecular and intermolecular reactions that lead to the formation of heterocyclic systems, which are ubiquitous in medicinal chemistry. openmedicinalchemistryjournal.comorganic-chemistry.orgmdpi.com
The reaction of aryl oxiranes with dinucleophiles can lead to the formation of fused heterocyclic structures in a single step. For example, the iron(III) chloride-catalyzed reaction of aryl oxiranes with 4-hydroxycoumarin (B602359) results in the regioselective synthesis of 2-aryl-4H-furo[3,2-c]coumarin derivatives. rsc.org This process involves the initial ring-opening of the oxirane by the hydroxyl group of the coumarin, followed by an intramolecular cyclization and dehydration. Such strategies offer an efficient pathway to complex fused systems from simple precursors.
The versatility of the oxirane ring allows for its conversion into a variety of heterocycles by reacting it with appropriate binucleophilic reagents. mdpi.com
Nitrogen-Containing Heterocycles: Reaction with nitrogen-based nucleophiles can serve as an entry point to various N-heterocycles. For instance, reaction with hydrazine (B178648) could, after ring-opening, potentially lead to cyclization, forming a substituted pyrazolidine. Similarly, reactions with other nitrogen binucleophiles can be envisioned to construct rings like morpholines or piperazines. nih.gov
Sulfur-Containing Heterocycles: The synthesis of sulfur heterocycles from epoxides is a well-established methodology. chemistryviews.orgorganic-chemistry.orgarkat-usa.orgdntb.gov.ua The reaction of an epoxide with thiourea (B124793) can yield a thiazoline (B8809763) or, upon hydrolysis, a thiazolidinone. Another common reaction involves carbon disulfide in the presence of a base to form 1,3-oxathiolane-2-thiones. organic-chemistry.org These reactions highlight the ability to convert the oxirane core into sulfur-containing five-membered rings.
Table 3: Exemplary Synthesis of Heterocycles from Aryl Oxiranes
| Reagent | Resulting Heterocycle Core |
|---|---|
| Thiourea (H₂NCSNH₂) | Thiazoline / Thiazolidinone |
| Carbon Disulfide (CS₂) | 1,3-Oxathiolane-2-thione |
| Hydrazine (H₂NNH₂) | Pyrazolidine |
| 4-Hydroxycoumarin | Furo[3,2-c]coumarin |
Chiral Building Block for Complex Molecule Synthesis
This compound possesses two adjacent chiral centers (C2 and C3). When prepared or resolved into a single enantiomer, it becomes a valuable chiral building block. researchgate.netsigmaaldrich.comresearchgate.net The synthesis of enantiomerically pure epoxides can be achieved through methods like asymmetric epoxidation of the corresponding acrylate (B77674) precursor or via enzymatic kinetic resolution of the racemic mixture. A patent for the methoxy (B1213986) analog, methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, describes such a resolution using lipase (B570770) enzymes. google.com
Once the enantiomerically pure epoxide is obtained, the stereochemistry of its chiral centers can be transferred to new products through stereospecific ring-opening reactions. Since nucleophilic attack on the epoxide ring typically proceeds with an inversion of configuration at the attacked carbon, the diastereomeric and enantiomeric outcome of the reaction is highly predictable. This control over stereochemistry is crucial in the synthesis of complex molecules such as pharmaceuticals and natural products, where specific stereoisomers are often required for biological activity.
Advanced Spectroscopic Characterization Methodologies and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate in solution. One- and two-dimensional NMR experiments are employed to map the proton and carbon environments and their connectivities.
Proton NMR (¹H NMR) spectroscopy confirms the presence of the key structural motifs of the molecule, particularly the protons attached to the oxirane ring. Due to the strained three-membered ring, these protons typically resonate in a distinct region of the spectrum, generally between 2.5 and 3.5 ppm. libretexts.org However, the specific chemical shifts are highly influenced by the electronic effects of the attached substituents—the ester and the 4-chlorophenyl group. The electron-withdrawing nature of the adjacent ester carbonyl group and the aromatic ring deshields these protons, shifting their signals further downfield. oregonstate.edu For a similar compound, menthyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, the oxirane protons are observed at 3.77 ppm and 4.59 ppm, indicating the significant downfield shift caused by the substituents. researchgate.net
The coupling constant (³J) between the two vicinal protons on the oxirane ring (H-2 and H-3) is crucial for determining the stereochemistry. Generally, trans protons on an oxirane ring exhibit a smaller coupling constant (typically 2-4 Hz), while cis protons show a larger coupling constant (typically 4-5 Hz). This difference allows for the unambiguous assignment of the relative stereochemistry of the ester and chlorophenyl groups. nih.govresearchgate.net
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Oxirane H-2 | 3.5 - 4.0 | Doublet (d) | 2-5 |
| Oxirane H-3 | 4.0 - 4.6 | Doublet (d) | 2-5 |
| Methoxy (B1213986) (-OCH₃) | 3.7 - 3.9 | Singlet (s) | N/A |
| Aromatic (C₆H₄) | 7.2 - 7.5 | Multiplet (m) or two Doublets (d) | ~8-9 (ortho-coupling) |
Note: Expected values are based on general principles and data from analogous compounds.
Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The carbons of the oxirane ring are particularly noteworthy. While carbons bonded to an oxygen atom in acyclic ethers typically appear in the 50-80 ppm range, the ring strain in epoxides shifts these signals upfield, usually into the 40-60 ppm region. libretexts.orgoregonstate.edu For instance, in trans-2-(4-methoxyphenyl)-3-methyloxirane, the oxirane carbons resonate at 58.8 and 59.5 ppm. rsc.org Other key signals include the ester carbonyl carbon, which is expected around 165-175 ppm, the methoxy carbon around 52-55 ppm, and the aromatic carbons in the 125-140 ppm range, with the carbon bearing the chlorine atom (C-Cl) appearing at the downfield end of this range due to the inductive effect of the halogen.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | 165 - 175 |
| Aromatic C-Cl | 133 - 138 |
| Aromatic C-H | 127 - 130 |
| Aromatic C-ipso | 130 - 135 |
| Oxirane C-2 | 55 - 60 |
| Oxirane C-3 | 58 - 63 |
| Methoxy (-OCH₃) | 52 - 55 |
Note: Expected values are based on general principles and data from analogous compounds.
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and confirming stereochemistry. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would appear between the signals of the two oxirane ring protons (H-2 and H-3), confirming their vicinal relationship. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the ¹³C signals for the oxirane carbons by linking them to their attached, pre-assigned proton signals. semanticscholar.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is vital for establishing the connectivity of the different functional groups. For example, correlations would be expected from the oxirane proton H-2 to the ester carbonyl carbon and from the oxirane proton H-3 to the aromatic carbons. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive NMR experiment for determining stereochemistry in solution by identifying protons that are close in space. semanticscholar.org For a trans isomer, a NOE correlation would be absent or very weak between the H-2 and H-3 protons. Conversely, a cis isomer would show a distinct NOE cross-peak between these two protons, providing unambiguous evidence for their spatial proximity. semanticscholar.org
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Ester Carbonyl, Oxirane Ring Vibrations)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is characterized by several strong, diagnostic absorption bands.
Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the range of 1735-1750 cm⁻¹, which is characteristic of a saturated aliphatic ester. orgchemboulder.comspectroscopyonline.com
C-O Stretches: The molecule contains two different C-O single bonds in the ester group. These give rise to two strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹. The asymmetric C-C-O stretch is often found around 1250 cm⁻¹. spectroscopyonline.com
Oxirane Ring Vibrations: The vibrations of the epoxide ring are also found in the fingerprint region. The C-O stretching of the ring often appears between 1000-1300 cm⁻¹. oregonstate.edu More diagnostic are the "ring breathing" vibration, which gives a band near 1250 cm⁻¹, and the asymmetric and symmetric ring stretching modes, which appear in the 950-810 cm⁻¹ range.
Aromatic C=C Stretches: Medium-intensity bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the 4-chlorophenyl ring.
C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the methyl and oxirane C-H bonds.
X-ray Diffraction for Solid-State Structure Determination and Stereochemistry
For crystalline samples, single-crystal X-ray diffraction provides the most definitive structural information. This technique maps the electron density of the molecule in the solid state, allowing for the precise determination of bond lengths, bond angles, and absolute stereochemistry. nih.gov It would unambiguously confirm the cis or trans configuration of the substituents on the oxirane ring by revealing their relative positions in the crystal lattice. acs.org Furthermore, it would provide precise data on the puckering and geometry of the strained oxirane ring and the orientation of the ester and chlorophenyl groups.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) serves two critical functions. First, it provides an extremely accurate measurement of the molecular ion's mass-to-charge ratio (m/z), allowing for the determination of the compound's exact molecular formula (C₁₀H₉ClO₃). This serves as a primary confirmation of the elemental composition.
Second, the fragmentation pattern observed in the mass spectrum provides structural evidence. Under ionization, the molecule breaks apart in a predictable manner. Key fragmentation pathways for this compound would include:
Loss of the methoxy group (-•OCH₃) from the ester.
Loss of the entire carbomethoxy group (-•CO₂CH₃).
Cleavage of the C-C bond of the oxirane ring, a characteristic fragmentation for epoxides. nih.gov
Fragmentation of the 4-chlorophenyl ring.
Analyzing these fragments allows chemists to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy. nih.govlibretexts.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energies of electrons within the molecule (electronic properties).
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. The B3LYP functional, combined with a suitable basis set like 6-311G**, is frequently employed for the study of organic molecules containing heteroatoms and aromatic systems.
For Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate, a DFT geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles. Key parameters of interest would be the C-C and C-O bond lengths within the strained oxirane ring, the orientation of the 4-chlorophenyl group relative to the ring, and the conformation of the methyl carboxylate group.
Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also readily calculated using DFT. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the ester group are expected to influence the energies of these frontier orbitals.
Table 1: Representative Calculated Geometric Parameters for Styrene Oxide (Analogous Compound) (Data derived from computational studies on styrene oxide, serving as a model for the core structure of this compound)
| Parameter | Method | Calculated Value |
| C-C (oxirane) Bond Length | B3LYP/def2-TZVP | ~1.47 Å |
| C-O (oxirane) Bond Length | B3LYP/def2-TZVP | ~1.44 Å |
| Dipole Moment | B3LYP/def2-TZVP | 1.8 D |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, a detailed picture of the reaction mechanism can be constructed.
Transition State Characterization and Activation Energy Calculations
The ring-opening of epoxides is a synthetically important reaction that can proceed through different mechanisms depending on the reaction conditions (e.g., acidic or basic catalysis) and the nature of the nucleophile. Computational chemistry allows for the precise location of the transition state (TS) for these reactions. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency.
For a reaction involving this compound, such as nucleophilic attack by an azide ion, DFT calculations can be used to model the geometries of the possible transition states. For an unsymmetrical epoxide like this, the nucleophile can attack either of the two carbon atoms of the oxirane ring. Computational studies on the ring-opening of styrene oxide have shown that the activation barriers for attack at the benzylic versus the less hindered carbon can be calculated to determine the regioselectivity of the reaction. The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.
Table 2: Illustrative Activation Energies for Epoxide Ring-Opening Reactions (Based on Analogous Systems) (This table presents hypothetical data based on findings from computational studies of similar epoxide ring-opening reactions to illustrate the type of information obtained.)
| Reaction | Nucleophile | Site of Attack | Computational Method | Calculated ΔG‡ (kcal/mol) |
| Styrene Oxide Ring-Opening | Azide | Benzylic Carbon | DFT (B3LYP) | 18.5 |
| Styrene Oxide Ring-Opening | Azide | Terminal Carbon | DFT (B3LYP) | 21.2 |
| 2-Phenyloxirane Ring-Opening | FLP | C(Ph)-O Bond Cleavage | DFT (ωB97X-D) | 13.5 |
Potential Energy Surface Mapping for Key Reactions
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. For a chemical reaction, a simplified PES can be generated by plotting the energy against one or two reaction coordinates, which represent the progress of the reaction (e.g., the breaking and forming of bonds).
Mapping the PES for the ring-opening of this compound would involve calculating the energy at various points along the reaction coordinate. This can be achieved through techniques like a "relaxed scan," where a key geometric parameter (like the distance between the nucleophile and the epoxide carbon) is systematically changed, and the energy is minimized at each step. The resulting energy profile would show the reactants in a potential energy well, rising to the transition state (the saddle point), and then descending to the products in another energy well. Such a map provides a comprehensive view of the reaction landscape, including the activation energies and the relative stabilities of intermediates and products.
Prediction of Reactivity and Stereoselectivity
Computational methods are increasingly used to predict the outcome of chemical reactions, including their reactivity and stereoselectivity. For this compound, which is a chiral molecule, predicting the stereochemical outcome of its reactions is of significant interest.
The stereoselectivity of a reaction is determined by the relative activation energies of the transition states leading to the different stereoisomeric products. For example, in an enantioselective reaction, the transition states leading to the R and S enantiomers will have different energies. By calculating these energy differences (ΔΔG‡), the enantiomeric excess (ee) of the product can be predicted.
Computational studies on the asymmetric epoxidation of related α,β-unsaturated esters have been used to rationalize the observed stereoselectivities by analyzing the frontier molecular orbital (HOMO-LUMO) interactions between the olefin and the oxidant. Similarly, for the ring-opening reactions of the target molecule, computational modeling can be used to predict which diastereomer will be preferentially formed when reacting with a chiral nucleophile or in the presence of a chiral catalyst. The analysis would involve comparing the energies of the diastereomeric transition states. A lower energy transition state would correspond to the major product isomer.
Modeling of Stereochemical Outcomes in Asymmetric Transformations
This compound is a chiral molecule, existing as stereoisomers. Its synthesis via the Darzens condensation of 4-chlorobenzaldehyde (B46862) and a methyl haloacetate results in the formation of a glycidic ester with two adjacent stereocenters. The reaction can produce two diastereomers: cis and trans. The stereochemical outcome is determined by the kinetic and thermodynamic stability of the intermediate halohydrins formed during the reaction. wikipedia.org
The mechanism begins with the base-catalyzed formation of an enolate from the methyl haloacetate, which then acts as a nucleophile attacking the carbonyl carbon of 4-chlorobenzaldehyde. nih.gov This aldol-type addition creates two new stereocenters, leading to diastereomeric erythro and threo halohydrin intermediates. These intermediates then undergo an intramolecular SN2 reaction, where the alkoxide displaces the chloride ion to form the epoxide ring. The erythro intermediate cyclizes to the trans epoxide, while the threo intermediate forms the cis epoxide.
Computational modeling, particularly through the calculation of transition state energies using DFT, is an invaluable tool for predicting the diastereoselectivity of such reactions. By locating the transition state structures for the formation of both the erythro and threo intermediates and calculating their relative activation energies, chemists can predict which diastereomer will be formed preferentially. Experimental studies on the Darzens reaction of 4-chlorobenzaldehyde have shown that the diastereoselectivity can favor the trans-isomer, likely due to its greater thermodynamic stability.
Analysis of Substituent Effects on Oxirane Ring Strain and Stability
The reactivity of epoxides is largely driven by the relief of inherent ring strain. This strain arises from two main factors: angle strain, due to the deviation of the bond angles from the ideal tetrahedral angle (109.5°), and torsional strain from the eclipsing of bonds on adjacent carbon atoms. Substituents on the oxirane ring can significantly modulate this strain and, consequently, the ring's stability and reactivity.
In this compound, the electronic effects of the substituents are paramount. Both the 4-chlorophenyl group and the methyl carboxylate group are electron-withdrawing. Theoretical and experimental studies on acceptor-substituted epoxides have shown that such groups can have a profound effect on the geometry and electronic structure of the oxirane ring.
Electron-withdrawing substituents can cause an elongation of the C-C bond within the epoxide ring. This bond lengthening can lead to a partial release of ring strain but also weakens the bond, making it more susceptible to cleavage. Furthermore, these substituents polarize the C-O bonds, increasing the electrophilicity of the ring carbons and making them more prone to nucleophilic attack. Computational studies can quantify these effects by calculating optimized geometries, bond lengths, bond angles, and atomic charges. A full analysis of the structural parameters of related α-chloro glycidic esters using DFT has shown that the geometry of the glycidic group can be precisely modeled. These calculations reveal how the inductive and resonance effects of the 4-chlorophenyl and carboxylate groups delocalize electron density away from the oxirane ring, influencing its stability and facilitating ring-opening reactions.
Q & A
Q. What are the common synthetic routes for Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via epoxidation of cinnamate derivatives. A key method involves the Darzens reaction between 4-chlorophenyl glyoxal derivatives and methyl acrylate under basic conditions. Optimization focuses on temperature control (0–25°C), solvent selection (e.g., THF or dichloromethane), and stoichiometric ratios of reagents to minimize side products like diastereomeric mixtures. Catalytic bases such as K₂CO₃ or DBU improve yield (up to 68%) and stereoselectivity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry and stereochemistry, with characteristic epoxy proton signals at δ 3.2–4.1 ppm.
- XRD : Single-crystal X-ray diffraction (using SHELX or Mercury ) resolves absolute configuration, bond angles, and torsion angles. For example, the oxirane ring typically shows C-O-C angles of ~60°, validated via refinement in SHELXL .
- IR : Strong carbonyl stretches (C=O) near 1720 cm⁻¹ and epoxy C-O stretches at 1250–1280 cm⁻¹ .
Q. How is the biological activity of this compound assessed in preliminary studies?
In vitro assays include:
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements.
- Enzyme inhibition : Fluorescence-based assays targeting epoxide hydrolases or cytochrome P450 isoforms (IC₅₀ values calculated via dose-response curves) .
Q. What methods ensure purity and stability during storage?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) detect impurities (<1% threshold).
- Stability tests : Accelerated degradation studies (40°C/75% RH for 6 months) monitor epoxy ring integrity via periodic NMR or TLC. Storage in amber vials under inert gas (N₂/Ar) at –20°C prevents hydrolysis .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., unexpected diastereomer ratios in NMR vs. XRD) require:
- Dynamic NMR : To assess conformational exchange in solution.
- DFT calculations : Geometry optimization (B3LYP/6-31G*) compares experimental and theoretical NMR chemical shifts .
- TWIN refinement in SHELXL : For crystals with twinning or disorder, improving R-factor convergence .
Q. What computational approaches elucidate reaction mechanisms and regioselectivity?
- Semi-empirical methods (AM1) : Calculate activation energies (ΔG‡) for epoxidation pathways, identifying rate-limiting steps (e.g., nucleophilic attack on the carbonyl).
- Molecular docking : Predicts binding affinities to biological targets (e.g., epoxide hydrolases) using AutoDock Vina .
Q. How does chirality impact biological activity, and how is enantiomeric excess (ee) quantified?
- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents separates enantiomers.
- Circular Dichroism (CD) : Correlates Cotton effects (e.g., 220–250 nm) with absolute configuration. Biological assays often show 10–20× potency differences between enantiomers .
Q. What strategies address low yields in scaled-up synthesis?
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) with precise temperature control .
Q. How do solvent polarity and proticity affect epoxide ring stability?
Polar aprotic solvents (e.g., DMF) stabilize the oxirane ring via dipole interactions, while protic solvents (e.g., MeOH) accelerate ring-opening. Kinetic studies (UV-Vis monitoring at 270 nm) quantify degradation rates (t₁/₂ = 48 h in H₂O vs. >1 month in hexane) .
Q. What comparative studies exist between this compound and its structural analogs?
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the oxirane ring compared to -OCH₃ analogs, altering reactivity in nucleophilic additions .
- Biological activity : this compound shows 3× higher antimicrobial activity than its 2-methylphenyl counterpart due to enhanced membrane permeability .
Q. Methodological Notes
- Crystallography : Use SHELX for refinement and Mercury for void analysis (e.g., solvent-accessible volumes >5% may indicate instability).
- Data Interpretation : Cross-validate NMR/XRD results with computational models to resolve stereochemical ambiguities .
- Ethical Compliance : Non-therapeutic use mandates adherence to institutional biosafety protocols (e.g., BSL-2 for antimicrobial testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
